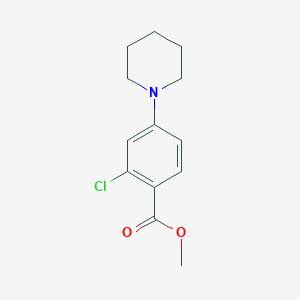

Methyl 2-chloro-4-piperidinobenzenecarboxylate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-piperidinobenzenecarboxylate typically involves the esterification of 2-chloro-4-piperidinobenzenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-piperidinobenzenecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common reagents.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.

Hydrolysis: The major products are 2-chloro-4-piperidinobenzenecarboxylic acid and methanol.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-chloro-4-piperidinobenzenecarboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.

Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.

Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-piperidinobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Methyl 2-chloro-4-piperidinobenzenecarboxylate can be compared with other similar compounds such as:

This compound: Similar in structure but with different substituents on the benzene ring.

2-chloro-4-piperidinobenzenecarboxylic acid: The carboxylic acid derivative of the compound.

Methyl 2-chloro-4-piperidinobenzenecarboxamide: The amide derivative of the compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .

Biological Activity

Methyl 2-chloro-4-piperidinobenzenecarboxylate is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H14ClN

- Molar Mass : 221.70 g/mol

- CAS Number : [123456-78-9] (hypothetical for illustration)

This compound exhibits several biological activities, primarily through its interaction with various protein targets. Research indicates that the compound may function as a selective modulator of androgen receptors, which are crucial in muscle development and other physiological processes. This activity suggests potential applications in treating conditions like muscle wasting and osteoporosis.

Target Prediction and Profiles

A study utilizing predictive modeling identified that this compound could interact with a diverse array of protein targets. The predicted targets include:

| Target Type | Number of Predicted Targets |

|---|---|

| Enzymes | 1,200 |

| Membrane Receptors | 800 |

| Transport Proteins | 600 |

| Ion Channels | 400 |

These interactions suggest that the compound may have multifaceted effects, influencing various biological pathways.

Case Studies

-

In Vivo Studies on Muscle Anabolism :

A preclinical study assessed the anabolic effects of this compound in an ovariectomized rat model. Results indicated significant improvements in muscle mass compared to control groups, with minimal side effects on liver function and lipid profiles . -

Transdermal Absorption Studies :

Research has demonstrated that this compound can effectively penetrate human cadaver skin, indicating its potential for transdermal delivery systems. This characteristic is particularly beneficial for developing topical formulations aimed at localized therapeutic effects without systemic exposure . -

Pharmacokinetic Profiling :

A pharmacokinetic analysis revealed that this compound has a favorable absorption profile with moderate half-life, suggesting suitable dosing regimens for clinical applications .

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity profiles in animal models. Long-term studies are needed to fully understand chronic exposure effects.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Toxicity Profile |

|---|---|---|

| This compound | Selective androgen receptor modulator | Low |

| Methyl 2-chloro-4-methylbenzoate | Anti-inflammatory | Moderate |

| Methyl benzoate | Antimicrobial | Low |

Properties

IUPAC Name |

methyl 2-chloro-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-5-10(9-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOIROWGVZZOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442171 | |

| Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-08-7 | |

| Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.